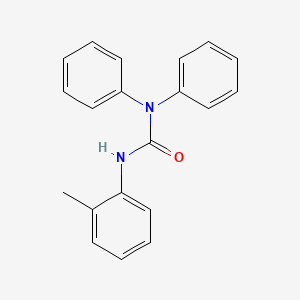
3-(2-Methylphenyl)-1,1-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-1,1-diphenylurea is an organic compound belonging to the class of arylureas It is characterized by the presence of a urea functional group attached to a 2-methylphenyl and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)-1,1-diphenylurea can be synthesized through the reaction of 2-methylphenyl isocyanate with diphenylamine. The reaction typically occurs in the presence of a base such as sodium acetate and a solvent like methanol under mild heating conditions . This method is advantageous as it avoids the use of toxic reagents like phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate recycling of solvents and reagents to enhance sustainability and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1,1-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the urea functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with altered functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-(2-Methylphenyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-1,1-diphenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
3-(2-Methylphenyl)-1,1-diphenylcarbamate: Contains a carbamate group instead of a urea group.
Uniqueness
3-(2-Methylphenyl)-1,1-diphenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60301-98-6 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,1-diphenylurea |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)21-20(23)22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
InChI Key |
JTHGOOGVRDDYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















